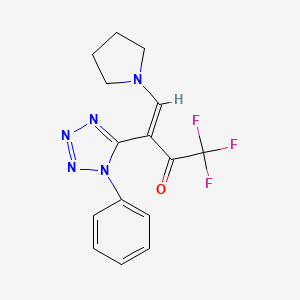
(5-Amino-1H-pyrrol-2-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Amino-1H-pyrrol-2-yl)(phenyl)methanone is an organic compound that features a pyrrole ring substituted with an amino group and a phenyl group attached to a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Amino-1H-pyrrol-2-yl)(phenyl)methanone typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of the Amino Group: The amino group can be introduced through nitration followed by reduction or via direct amination reactions.
Attachment of the Phenyl Group: The phenyl group is usually introduced through Friedel-Crafts acylation, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Methanone Moiety: The methanone group can be introduced through oxidation reactions, often using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to alcohol derivatives.
Substitution: Halogenated or alkylated derivatives of the phenyl ring.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound may inhibit certain enzymes, making it a potential lead compound in drug discovery.
Biomolecular Interactions: It can be used to study interactions with proteins and nucleic acids.
Medicine:
Drug Development:
Diagnostics: It can be used in the development of diagnostic assays for detecting specific biomolecules.
Industry:
Materials Science: The compound can be used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism by which (5-Amino-1H-pyrrol-2-yl)(phenyl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and π-π interactions, which are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
(5-Amino-1H-pyrrol-2-yl)(4-methylphenyl)methanone: Similar structure with a methyl group on the phenyl ring.
(5-Amino-1H-pyrrol-2-yl)(4-chlorophenyl)methanone: Contains a chlorine substituent on the phenyl ring.
(5-Amino-1H-pyrrol-2-yl)(4-fluorophenyl)methanone: Features a fluorine atom on the phenyl ring.
Uniqueness: (5-Amino-1H-pyrrol-2-yl)(phenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a phenyl methanone moiety makes it versatile for various applications, distinguishing it from other similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound in multiple fields.
Properties
Molecular Formula |
C11H10N2O |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
(5-amino-1H-pyrrol-2-yl)-phenylmethanone |
InChI |
InChI=1S/C11H10N2O/c12-10-7-6-9(13-10)11(14)8-4-2-1-3-5-8/h1-7,13H,12H2 |
InChI Key |
BPTVNEVOEYMPBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



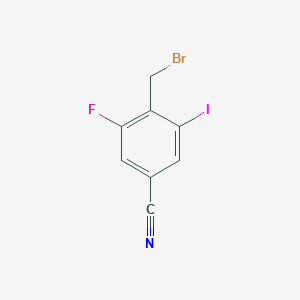
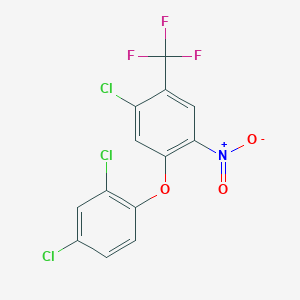


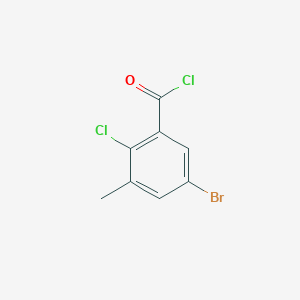


![4-Methylbenzo[d]oxazole-2-carbonitrile](/img/structure/B12865092.png)
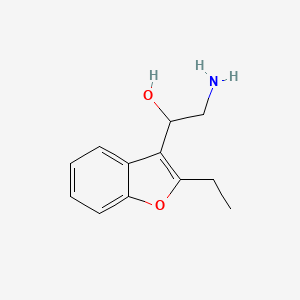
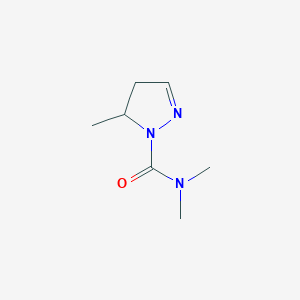
![4-(Chloromethyl)benzo[d]oxazol-2-amine](/img/structure/B12865102.png)

